An In-depth Technical Guide to Thiol-C9-PEG7: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Thiol-C9-PEG7: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Thiol-C9-PEG7, a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and visual representations of relevant biological and experimental workflows.
Core Concepts: Chemical Structure and Physicochemical Properties
Thiol-C9-PEG7 is a versatile linker composed of three key functional components: a terminal thiol (-SH) group, a nine-carbon aliphatic spacer (C9), and a seven-unit polyethylene (B3416737) glycol (PEG7) chain. This unique combination of a reactive thiol, a hydrophobic spacer, and a hydrophilic PEG chain imparts a range of desirable properties for various bioconjugation applications.
The plausible chemical structure for Thiol-C9-PEG7 is depicted below:
HS-(CH₂)₉-(OCH₂CH₂)₇-OH
This structure provides a reactive handle for covalent attachment to various substrates, a spacer to distance the conjugated molecule from the substrate, and a PEG chain to enhance solubility and reduce immunogenicity. A commercially available product under the name Thiol-C9-PEG7 is also offered as a PROTAC linker.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₂₃H₄₈O₈S | Calculated |
| Molecular Weight | 484.69 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid/oil | Supplier Data |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | General PEG properties |
| Reactivity | The terminal thiol group readily reacts with maleimides, haloacetamides, and other thiol-reactive moieties to form stable thioether bonds. It can also bind to the surface of noble metals like gold. | Chemical Principles |
Key Applications in Research and Drug Development
The unique properties of Thiol-C9-PEG7 make it a valuable tool in several areas of drug development and biomedical research.
Bioconjugation and PEGylation
The primary application of Thiol-C9-PEG7 is in bioconjugation, the process of covalently linking molecules to proteins, peptides, or other biomolecules. The thiol group allows for site-specific modification of proteins, particularly at cysteine residues. The attached PEG chain, in a process known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by:
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Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.
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Shielding from proteolysis: The PEG chain can protect the protein from enzymatic degradation.
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Reducing immunogenicity: The hydrophilic PEG chain can mask epitopes on the protein surface, reducing the immune response.
Nanoparticle Functionalization
Thiol-C9-PEG7 is widely used for the surface functionalization of nanoparticles, especially gold nanoparticles (AuNPs). The thiol group forms a strong covalent bond with the gold surface, creating a stable self-assembled monolayer. The PEG chain extends from the nanoparticle surface, providing a hydrophilic shell that prevents aggregation and reduces non-specific protein adsorption, which is crucial for in vivo applications.
PROTACs and Antibody-Drug Conjugates (ADCs)
In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker molecules play a critical role. Thiol-C9-PEG7 can be used as a component of the linker to connect the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic drug or an E3 ligase ligand).[1] The length and flexibility of the C9-PEG7 chain can be optimized to ensure proper folding and function of the resulting conjugate.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Thiol-C9-PEG7.
Protocol for Protein Conjugation (Antibody Thiolation and Conjugation)
This protocol describes a general procedure for conjugating Thiol-C9-PEG7 to an antibody through the reduction of interchain disulfide bonds.
Materials:
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Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
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Thiol-C9-PEG7
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Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
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Maleimide-activated molecule (e.g., a fluorescent dye or drug)
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Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5
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Quenching solution: N-ethylmaleimide (NEM) or L-cysteine
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Purification system: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)
Procedure:
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Antibody Reduction:
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Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer.
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Add a 10- to 50-fold molar excess of TCEP to the antibody solution.
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Incubate the reaction mixture at 37°C for 1-2 hours to reduce the disulfide bonds.
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Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.
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Conjugation to Maleimide-activated Molecule:
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Immediately after desalting, add the maleimide-activated molecule to the reduced antibody solution. A 5- to 20-fold molar excess of the maleimide (B117702) over the antibody is typically used.
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The maleimide-activated molecule should be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the aqueous antibody solution.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching:
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Add a 2-fold molar excess of N-ethylmaleimide or L-cysteine relative to the initial amount of maleimide to quench any unreacted maleimide groups.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the resulting antibody-PEG conjugate using size-exclusion chromatography (SEC) to remove unconjugated PEG-linker and other small molecules.[]
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Alternatively, ion-exchange chromatography (IEX) can be used to separate PEGylated proteins from the unreacted protein, as PEGylation can alter the surface charge of the protein.[][3]
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Characterization:
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Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
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Determine the degree of labeling (average number of PEG molecules per antibody) using techniques such as UV-Vis spectroscopy (if the PEGylated molecule has a chromophore) or mass spectrometry.
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Protocol for Gold Nanoparticle Functionalization
This protocol outlines the steps for coating gold nanoparticles with Thiol-C9-PEG7.
Materials:
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Gold nanoparticle (AuNP) solution
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Thiol-C9-PEG7
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Deionized water
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Centrifuge
Procedure:
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Preparation of Thiol-PEG Solution:
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Dissolve Thiol-C9-PEG7 in ethanol to prepare a stock solution (e.g., 1 mM).
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Functionalization Reaction:
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Add the Thiol-C9-PEG7 solution to the AuNP solution. The final concentration of the thiol-PEG should be in the micromolar range, and a molar excess relative to the surface gold atoms is required.
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Allow the mixture to react for at least 12 hours at room temperature with gentle stirring to ensure the formation of a stable self-assembled monolayer.
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Purification:
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Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
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Remove the supernatant containing excess, unbound Thiol-C9-PEG7.
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Resuspend the nanoparticle pellet in deionized water or a buffer of choice.
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Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.
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Characterization:
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Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the nanoparticles).
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Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a relevant signaling pathway.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a thiol-reactive linker.
Experimental Workflow: PROTAC Synthesis
Caption: General workflow for the modular synthesis of a PROTAC molecule using a heterobifunctional linker.
Signaling Pathway: Modulation of Receptor Tyrosine Kinase (RTK) Signaling by a PEGylated Ligand
Caption: A PEGylated ligand can modulate Receptor Tyrosine Kinase (RTK) signaling by influencing ligand binding, receptor dimerization, and subsequent downstream signaling cascades.
Conclusion
Thiol-C9-PEG7 is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, combining a reactive thiol group with a flexible and biocompatible PEG-C9 spacer, enables a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutics like ADCs and PROTACs. The experimental protocols and workflows provided in this guide offer a starting point for the successful implementation of Thiol-C9-PEG7 in various research and development settings. As the fields of targeted drug delivery and protein engineering continue to advance, the utility of such precisely engineered linker molecules is expected to grow significantly.
